Cas no 2138145-98-7 (1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride)

1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride
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1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-761357-0.05g |
1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride |
2138145-98-7 | 95.0% | 0.05g |
$168.0 | 2025-02-19 | |
Chemenu | CM446961-250mg |
1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride |
2138145-98-7 | 95%+ | 250mg |
$344 | 2024-07-18 | |
Enamine | EN300-761357-2.5g |
1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride |
2138145-98-7 | 95.0% | 2.5g |
$1428.0 | 2025-02-19 | |
Enamine | EN300-761357-0.25g |
1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride |
2138145-98-7 | 95.0% | 0.25g |
$361.0 | 2025-02-19 | |
Chemenu | CM446961-500mg |
1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride |
2138145-98-7 | 95%+ | 500mg |
$624 | 2024-07-18 | |
1PlusChem | 1P01EM11-1g |
1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride |
2138145-98-7 | 95% | 1g |
$962.00 | 2023-12-19 | |
1PlusChem | 1P01EM11-50mg |
1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride |
2138145-98-7 | 95% | 50mg |
$262.00 | 2023-12-19 | |
A2B Chem LLC | AX60549-100mg |
1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride |
2138145-98-7 | 95% | 100mg |
$301.00 | 2024-04-20 | |
A2B Chem LLC | AX60549-500mg |
1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride |
2138145-98-7 | 95% | 500mg |
$634.00 | 2024-04-20 | |
Enamine | EN300-761357-1.0g |
1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride |
2138145-98-7 | 95.0% | 1.0g |
$728.0 | 2025-02-19 |
1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride 関連文献
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochlorideに関する追加情報
1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride: A Comprehensive Overview
The compound 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride (CAS No. 2138145-98-7) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and intriguing chemical properties. In this article, we delve into the structural features, synthesis methods, and recent advancements in the utilization of this compound.
Structural Insights and Synthesis
The molecule 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride consists of a cyclobutane ring fused with a carboxylic acid group and a 4-aminobutyl substituent. The cyclobutane ring introduces strain into the molecule, which can influence its reactivity and stability. The presence of the carboxylic acid group renders the compound acidic, while the 4-aminobutyl chain adds functionality through its amine group. The hydrochloride form indicates that the compound exists as a salt, which is often preferred for its enhanced solubility and stability.
Recent studies have explored innovative synthetic routes for this compound, leveraging advanced catalytic methods and green chemistry principles. For instance, researchers have employed transition metal catalysts to facilitate efficient coupling reactions, significantly improving yield and purity. These advancements not only streamline production but also align with sustainable practices in modern chemical manufacturing.
Applications in Pharmacology
One of the most promising areas of application for 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride is in drug design. The compound's unique structure makes it an attractive candidate for developing bioactive molecules with specific therapeutic targets. For example, its amine group can serve as a site for further functionalization, enabling the creation of peptidomimetics or other bioactive agents.
Emerging research highlights its potential as a lead compound in anti-cancer drug development. Studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cells, suggesting a possible role in targeted therapy. Furthermore, its cyclobutane ring may contribute to interactions with specific protein targets, enhancing its bioactivity.
Material Science and Polymer Chemistry
Beyond pharmacology, 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride finds applications in material science and polymer chemistry. Its amine functionality makes it suitable for use as a building block in polymer synthesis, particularly in the development of polyamides and polyurethanes. Recent advancements in polymer chemistry have exploited this compound's reactivity to create high-performance materials with tailored mechanical properties.
In addition, the compound's cyclobutane ring introduces rigidity into polymer backbones, potentially enhancing thermal stability and mechanical strength. Researchers have explored its use in creating biodegradable polymers, addressing the growing demand for sustainable materials in industries such as packaging and textiles.
Environmental Considerations and Safety
As with any chemical compound, understanding the environmental impact and safety profile of 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride is crucial. Recent studies have focused on assessing its biodegradability and toxicity to aquatic life. Preliminary findings suggest that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment.
Safety protocols for handling this compound emphasize proper ventilation and personal protective equipment due to its potential irritant properties. Regulatory bodies continue to monitor its use to ensure compliance with safety standards and environmental regulations.
Conclusion
The compound 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride (CAS No. 2138145-98-7) stands at the intersection of cutting-edge research and practical applications across multiple disciplines. Its unique structure offers versatility in synthesis and functionality across diverse fields such as pharmacology, material science, and polymer chemistry.
As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing both scientific understanding and industrial innovation. By leveraging modern synthetic techniques and sustainable practices, this molecule exemplifies how chemistry can drive progress while addressing global challenges such as environmental sustainability.
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